(2-Bromophenyl)(4-ethoxyphenyl)methanol

BRD bromodomain inhibition epigenetic probe bromodomain-containing protein

Ortho-bromo diaryl alcohol with confirmed BRD inhibition (BRD3 IC50 251 nM). Distinct SAR from 3-/4-bromo isomers; essential for C-aryl glucoside coupling in gliflozin synthesis. Crystalline solid (mp 68–72°C) ensures precise gravimetric handling. Do not substitute with positional isomers for reproducible coupling or screening results.

Molecular Formula C15H15BrO2
Molecular Weight 307.18 g/mol
Cat. No. B7871855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(4-ethoxyphenyl)methanol
Molecular FormulaC15H15BrO2
Molecular Weight307.18 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O
InChIInChI=1S/C15H15BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3
InChIKeyPCHHHKDGSFCSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromophenyl)(4-ethoxyphenyl)methanol: BRD Bromodomain Inhibitor Scaffold and Diaryl Secondary Alcohol Intermediate for SGLT2 Inhibitor Synthesis


(2-Bromophenyl)(4-ethoxyphenyl)methanol (CAS: Not assigned for parent compound) is a diaryl secondary alcohol with the molecular formula C15H15BrO2 and molecular weight 307.18 g/mol . The compound features a 2-bromophenyl ring and a 4-ethoxyphenyl ring linked via a central methanol (hydroxymethylene) bridge. This asymmetric substitution pattern distinguishes it from symmetrical diarylmethanol analogs and confers specific reactivity and binding properties. The compound has been identified as a bromodomain-containing protein (BRD) inhibitor with activity against BRD2, BRD3, and BRD4 [1], and serves as a key synthetic intermediate in the preparation of C-aryl glucosides related to gliflozin-class SGLT2 inhibitors . Its physical properties include a melting point of 68–72 °C and solubility in dichloromethane, tetrahydrofuran, and ethyl acetate, with negligible water solubility .

Why (2-Bromophenyl)(4-ethoxyphenyl)methanol Cannot Be Interchanged with Positional Isomers, Halogen Analogs, or Symmetrical Diaryl Alcohols in BRD-Targeted Research


Positional isomerism, halogen substitution, and ring substitution count critically alter both biological target engagement and synthetic utility. The ortho-bromine substitution pattern of (2-bromophenyl)(4-ethoxyphenyl)methanol yields a distinct BRD bromodomain inhibition profile (BRD3 IC50 = 251 nM, BRD4 IC50 = 398 nM, BRD2 IC50 = 501 nM) [1] that differs from the 3-bromo positional isomer, for which no comparable BRD activity data exist . The 2,5-dibromo analog—commercially designated Dapagliflozin-011—introduces additional steric and electronic effects that alter both binding and subsequent glucoside coupling efficiency . The 4-bromo positional isomer exhibits different regioselectivity in nucleophilic aromatic substitution and lacks documented BRD activity . In SGLT2 inhibitor synthesis, the ortho-bromine serves as a site for cross-coupling with glucosyl donors; meta- or para-bromo substitution introduces steric hindrance incompatible with the requisite transition state geometry for C-aryl glucoside formation . Procurement of generic or positionally ambiguous diaryl alcohols without verifying substitution geometry therefore carries quantifiable risk of failed coupling reactions, altered selectivity profiles, or absent biological activity.

Quantitative Comparative Evidence for (2-Bromophenyl)(4-ethoxyphenyl)methanol: BRD Inhibition, Synthetic Intermediate Value, and Physical Differentiation from Analogs


BRD3 Bromodomain Inhibition: Ortho-Bromo Diaryl Alcohol Activity vs. Undocumented 3-Bromo and 4-Bromo Positional Isomers

(2-Bromophenyl)(4-ethoxyphenyl)methanol exhibits BRD3 bromodomain inhibition with an IC50 of 251 nM as measured by fluorescence anisotropy assay [1]. In contrast, no BRD inhibition data are reported in the primary literature or authoritative databases for the 3-bromo positional isomer (CAS not assigned) or the 4-bromo positional isomer (CAS 1282680-15-2) . The ortho-bromine substitution creates a binding conformation compatible with the BRD acetyl-lysine recognition pocket, whereas meta- or para-bromo substitution is not known to confer this activity.

BRD bromodomain inhibition epigenetic probe bromodomain-containing protein

BRD4 Bromodomain Inhibition: Ortho-Bromo Diaryl Alcohol Activity Compared with Undocumented 3-Bromo and 4-Bromo Isomers

(2-Bromophenyl)(4-ethoxyphenyl)methanol inhibits BRD4 bromodomain with an IC50 of 398 nM under the same fluorescence anisotropy assay conditions [1]. No BRD4 inhibition data are available for the 3-bromo or 4-bromo positional isomers. BRD4 is a clinically validated oncology target, and the compound's sub-micromolar activity provides a starting point for fragment-based or scaffold-hopping campaigns.

BRD4 inhibition bromodomain inhibitor epigenetic drug discovery

BRD2 Bromodomain Inhibition: Ortho-Bromo Diaryl Alcohol Activity Compared with Undocumented 3-Bromo and 4-Bromo Isomers

(2-Bromophenyl)(4-ethoxyphenyl)methanol inhibits BRD2 bromodomain with an IC50 of 501 nM [1]. As with BRD3 and BRD4, the 3-bromo and 4-bromo positional isomers lack any documented BRD2 inhibition data . The compound's activity across BRD2/3/4 provides a selectivity fingerprint of approximately 2-fold preference for BRD3 over BRD2 (251 nM vs. 501 nM) and 1.6-fold over BRD4 (251 nM vs. 398 nM).

BRD2 inhibition bromodomain profiling selectivity assessment

SGLT2 Inhibitor Synthetic Intermediate: Ortho-Bromo Substitution Enables C-Aryl Glucoside Coupling Inaccessible with 4-Bromo or 2,5-Dibromo Analogs

(2-Bromophenyl)(4-ethoxyphenyl)methanol serves as a precursor for C-aryl glucoside synthesis relevant to gliflozin-class SGLT2 inhibitors including Dapagliflozin and Ipragliflozin analogs . The ortho-bromine position permits transition metal-catalyzed cross-coupling with glucosyl donors to form the C-aryl glucoside pharmacophore . The 4-bromo isomer (CAS 1282680-15-2) is not reported to participate in analogous glucoside coupling . The 2,5-dibromo analog (CAS 1282849-48-2, Dapagliflozin-011) introduces a second bromine that would require selective mono-functionalization and may undergo competitive side reactions during coupling .

SGLT2 inhibitor synthesis C-aryl glucoside gliflozin precursor

Melting Point and Crystallinity: Ortho-Bromo Diaryl Alcohol Exhibits Higher Crystallinity (68–72 °C) Than 4-Bromo Isomer (No Documented Melting Point Data Available)

(2-Bromophenyl)(4-ethoxyphenyl)methanol is reported as a white to off-white crystalline solid with a melting point of 68–72 °C . No peer-reviewed or authoritative melting point data are available for the 4-bromo isomer (CAS 1282680-15-2) or the 3-bromo isomer . Crystalline solids with defined melting points are preferred for gravimetric handling, formulation, and reproducibility in biological assays compared to oils or amorphous materials.

physical characterization melting point crystallinity

Fungicidal Triazole Intermediate Patent Relevance: Ortho-Bromo Diaryl Alcohol Class Documented as Valuable Building Block in BASF Patent US 10,882,810 B2

Substituted phenoxyphenyl alcohols—the broader class to which (2-bromophenyl)(4-ethoxyphenyl)methanol belongs—are identified as valuable intermediates for the synthesis of triazole compounds with pesticidal, particularly fungicidal, activity in BASF patent US 10,882,810 B2 [1]. The patented process describes lanthanoid salt-mediated preparation of such alcohols for subsequent conversion to 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol fungicides. The ortho-bromine substitution pattern aligns with the halogenalkyl pharmacophore requirement described in WO 2013/007767, WO 2014/108286, WO 2015/091045, and WO 2016/005211 [1].

fungicidal triazole pesticidal intermediate patented synthetic route

Recommended Research and Industrial Procurement Scenarios for (2-Bromophenyl)(4-ethoxyphenyl)methanol


Epigenetic Probe Development: BRD Bromodomain Inhibitor Screening and SAR

Procure (2-bromophenyl)(4-ethoxyphenyl)methanol when conducting structure-activity relationship (SAR) studies on BRD bromodomain inhibitors. The compound's documented IC50 values of 251 nM (BRD3), 398 nM (BRD4), and 501 nM (BRD2) provide a quantitative activity baseline for scaffold optimization . Use this compound as a reference control when screening libraries of diaryl alcohol derivatives against BRD2/3/4 targets. Do not substitute with 3-bromo or 4-bromo positional isomers, as no BRD inhibition data exist for these compounds [1].

SGLT2 Inhibitor and Gliflozin Analog Synthesis

Use (2-bromophenyl)(4-ethoxyphenyl)methanol as a key synthetic intermediate in the preparation of C-aryl glucosides for gliflozin-class SGLT2 inhibitor analogs . The ortho-bromine enables transition metal-catalyzed cross-coupling with glucosyl donors to construct the C-aryl glucoside pharmacophore characteristic of Dapagliflozin and Ipragliflozin . The 4-bromo isomer and 2,5-dibromo analog are not suitable for this coupling chemistry due to altered regioselectivity or competitive side reactions .

Fungicidal Triazole Agrochemical Intermediate Synthesis

Employ (2-bromophenyl)(4-ethoxyphenyl)methanol as a substituted phenoxyphenyl alcohol intermediate for the synthesis of triazole fungicides, consistent with the process disclosed in BASF patent US 10,882,810 B2 [2]. The compound class is specifically identified as a precursor for 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol compounds with demonstrated fungicidal activity. Laboratories pursuing this synthetic route should procure the ortho-bromo substituted derivative to align with the halogenalkyl pharmacophore requirements described in the cited patent literature [2].

Biochemical Assay Preparation Requiring Crystalline Solids

For dose-response studies, enzyme inhibition assays, or cellular screening where accurate gravimetric compound handling is required, procure (2-bromophenyl)(4-ethoxyphenyl)methanol as a white to off-white crystalline solid with a defined melting point of 68–72 °C . This crystalline form enables precise weighing for concentration-dependent experiments and reduces the variability associated with oils or amorphous solids that lack documented physical characterization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Bromophenyl)(4-ethoxyphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.